N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Physicochemical profiling Regioisomer comparison Drug-likeness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034440-41-8, molecular formula C15H15N3O4S, MW 333.4 g/mol) is a heterocyclic sulfonamide belonging to the 3,5-dimethylisoxazole-4-sulfonamide class. Its structure incorporates three distinct heterocyclic moieties—furan, pyridine, and isoxazole—connected via a methylene-sulfonamide linker, positioning it within a chemical space explored for bromodomain inhibition and farnesoid X receptor (FXR) modulation.

Molecular Formula C15H15N3O4S
Molecular Weight 333.36
CAS No. 2034440-41-8
Cat. No. B2896681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
CAS2034440-41-8
Molecular FormulaC15H15N3O4S
Molecular Weight333.36
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
InChIInChI=1S/C15H15N3O4S/c1-10-15(11(2)22-18-10)23(19,20)17-9-12-5-6-16-13(8-12)14-4-3-7-21-14/h3-8,17H,9H2,1-2H3
InChIKeyVXNOVHCUASKSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034440-41-8): Baseline Chemical Identity and Scaffold Class


N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034440-41-8, molecular formula C15H15N3O4S, MW 333.4 g/mol) is a heterocyclic sulfonamide belonging to the 3,5-dimethylisoxazole-4-sulfonamide class [1]. Its structure incorporates three distinct heterocyclic moieties—furan, pyridine, and isoxazole—connected via a methylene-sulfonamide linker, positioning it within a chemical space explored for bromodomain inhibition and farnesoid X receptor (FXR) modulation [2][3]. The compound currently holds PubChem CID 91630515, with a creation date of 2015-03-19, and publicly available biological annotation for this specific entity is absent [1].

Why Generic Substitution Is Not Advisable for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide


Within the 3,5-dimethylisoxazole-4-sulfonamide chemical class, minute structural variations—such as the positional isomerism of the pyridine attachment point (e.g., pyridin-3-yl vs. pyridin-4-yl) or alterations in the heterocyclic periphery—have been demonstrated to produce dramatically divergent biological outcomes [1][2]. For instance, the pyridin-3-yl regioisomer, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, represents a distinct chemical entity with unreported comparative pharmacology [1]. Likewise, the broader isoxazole sulfonamide scaffold encompasses both bromodomain inhibitors and FXR agonists, with potency differences spanning orders of magnitude depending on substitution pattern [2][3]. Consequently, substituting the target compound with a structurally similar but unvalidated analog—without head-to-head selectivity and potency data—introduces unacceptable risk for any research or industrial application predicated on reproducible target engagement.

Quantitative Differentiation Evidence for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide Against Structural Analogs


Physicochemical Differentiation: Calculated LogP Versus Pyridin-3-yl Regioisomer

The target compound (pyridin-4-yl regioisomer) differs from its closest positional isomer, N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, in predicted lipophilicity. PubChem-computed XLogP3-AA for the target is 1.3, whereas the pyridin-3-yl regioisomer yields a computed XLogP3-AA of approximately 1.1 (estimated by structural analogy; the pyridin-4-yl orientation exposes the ring nitrogen differently, altering hydrogen-bond acceptor topology) [1]. This difference, while modest, shifts the compound within a logP range where a ΔlogP of 0.2–0.3 can influence aqueous solubility, membrane permeability, and off-target promiscuity profiles critical for cell-based assay performance [1][2].

Physicochemical profiling Regioisomer comparison Drug-likeness

Topological Polar Surface Area Differentiation from Carboxamide- and Thioether-Linked Analogs

The target compound possesses a topological polar surface area (TPSA) of 107 Ų, as computed by PubChem [1]. By contrast, the structurally related carboxamide analog N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS not available; identified via BenchChem excluded source) is predicted to exhibit a TPSA of approximately 85–90 Ų due to replacement of the sulfonamide group (SO2NH) with a carboxamide (CONH), while the thioether variant N-(2-((furan-2-ylmethyl)thio)ethyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 680211-97-6) is predicted to have TPSA ≈ 95–100 Ų . The target's higher TPSA places it above the 90 Ų threshold typically associated with reduced passive blood-brain barrier penetration and may confer distinct tissue distribution properties relevant to peripheral vs. CNS target engagement [2].

Permeability prediction TPSA comparison Blood-brain barrier

Hydrogen-Bond Acceptor Count Differentiation from the 3-Carboxamide Scaffold

The target compound features 7 hydrogen-bond acceptor (HBA) atoms and 1 hydrogen-bond donor (HBD) atom, as computed by PubChem [1]. In comparison, the 3-carboxamide analog N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-3-carboxamide possesses 6 HBA atoms and 2 HBD atoms (by structural inference). The shift from a 7-HBA/1-HBD profile to a 6-HBA/2-HBD profile fundamentally alters the hydrogen-bonding pharmacophore, which is critical for acetyl-lysine mimetic interactions in bromodomain binding pockets where the 3,5-dimethylisoxazole sulfonamide moiety acts as a bioisostere [2]. The target compound's HBA count of 7, including the sulfonamide oxygens, provides a distinct electrostatic surface that cannot be replicated by the carboxamide variant [1][2].

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count and Conformational Flexibility Comparison to Butyl-Linked Isoxazole-Carboxamide

The target compound possesses 5 rotatable bonds, as computed by PubChem [1]. A structurally analogous compound bearing a butyl linker, HDAC-IN-55 (5-(furan-2-yl)-N-(4-(pyridin-4-yl)butyl)isoxazole-3-carboxamide, CAS 1268674-16-3), contains approximately 8–9 rotatable bonds due to the extended alkyl spacer . This Δ of 3–4 rotatable bonds confers a substantially higher conformational entropy penalty upon binding for the butyl-linked analog, estimated at approximately 2.1–2.8 kcal/mol (using 0.7 kcal/mol per frozen rotatable bond) [2]. The target compound's more rigid framework may therefore exhibit a more favorable binding entropy profile, though this theoretical advantage requires experimental confirmation in a defined target assay.

Conformational entropy Binding affinity Entropic penalty

Bioisosteric Scaffold Context: 3,5-Dimethylisoxazole Sulfonamide as Acetyl-Lysine Mimetic

The 3,5-dimethylisoxazole-4-sulfonamide moiety present in the target compound is a well-characterized acetyl-lysine (KAc) bioisostere that engages bromodomains by displacing acetylated histone peptides [1]. In the foundational optimization studies by Bamborough et al. (2012), 3,5-dimethylisoxazole-containing phenyl sulfonamides achieved biochemical IC50 values in the low micromolar to sub-micromolar range against BRD4 bromodomains, with the dimethylisoxazole heterocycle contributing substantially to binding affinity through conserved water-mediated hydrogen bonds [1][2]. The target compound, by incorporating this validated KAc-mimetic warhead appended to a furan-pyridine recognition element, represents a scaffold poised for bromodomain profiling. Critically, no bromodomain inhibition data exist for this specific compound in the public domain as of 2026-05-09, meaning any claim of bromodomain activity must be treated as a class-level hypothesis pending direct assay [3].

Bromodomain inhibition Acetyl-lysine bioisostere Epigenetic probe

Sulfonamide FXR Agonist Class Context and Missing Data Caveat

Sulfonamide-containing isoxazole derivatives have been reported as potent FXR agonists, with certain optimized compounds achieving EC50 values in the nanomolar range (e.g., 43–45 nM in Gal4-hFXR HEK293 luciferase reporter assays) as reported in Bristol-Myers Squibb patent US11254663 [1]. A 2023 publication by Wang et al. further identified sulfonamide-based FXR agonists with nanomolar transactivation potency [2]. However, the specific target compound, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, has not been explicitly profiled in any publicly available FXR assay. The presence of the 3,5-dimethylisoxazole-4-sulfonamide moiety—a substructure distinct from the bicyclic cores present in US11254663—suggests a divergent structure-activity relationship (SAR) trajectory that cannot be extrapolated from existing FXR agonist data [1][3].

FXR agonism NAFLD/NASH Sulfonamide pharmacophore

Recommended Research and Industrial Application Scenarios for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 2034440-41-8)


Bromodomain Chemical Probe Development via Acetyl-Lysine Bioisostere Optimization

The compound's 3,5-dimethylisoxazole-4-sulfonamide warhead is a validated acetyl-lysine mimetic for bromodomain engagement [1]. In this scenario, the compound can serve as a starting point for a fragment-growing or structure-guided optimization campaign targeting BRD4, BRD2, or BRD3 bromodomains. Given the absence of compound-specific bromodomain profiling data [2], laboratories should (a) commission a bromodomain panel screen (e.g., BROMOscan or AlphaScreen against BRD4 BD1/BD2) to establish baseline potency, and (b) compare results against the published phenylisoxazole sulfonamide series (IC50 range: 0.3–5 µM) to quantify the contribution of the furan-pyridine recognition element. This scenario is appropriate for academic and biotech groups seeking novel bromodomain inhibitor chemotypes distinct from the well-explored triazolodiazepine (+)-JQ1 scaffold.

Physicochemical Tool Compound for Membrane Permeability and Solubility SAR Studies

With a computed XLogP3-AA of 1.3, TPSA of 107 Ų, and 5 rotatable bonds [2], the compound occupies a moderately polar, low-flexibility physicochemical space that is analytically tractable. This scenario involves using the compound as a reference standard in a systematic series where the furan ring, pyridine nitrogen position, or sulfonamide linker is varied, enabling quantitative structure-property relationship (QSPR) modeling of passive permeability (PAMPA) and thermodynamic solubility. The compound's calculated properties make it particularly useful for calibrating in silico permeability models against experimental data, as its TPSA near the 90–140 Ų range provides sensitive discrimination of membrane transport mechanisms.

FXR Agonist Screening Cascade – Negative Control or Diversity Element

Although sulfonamide-containing FXR agonists with nanomolar potency have been reported (EC50 = 43–45 nM in Gal4-hFXR reporter assays) [3], the target compound has not been characterized for FXR activity [2]. In this scenario, the compound can be strategically deployed as either (a) a diversity library member in an FXR high-throughput screening campaign to identify novel chemotypes bearing the 3,5-dimethylisoxazole-4-sulfonamide scaffold, or (b) a structurally matched negative control for FXR selectivity profiling, provided it is confirmed inactive in a primary FXR transactivation assay. This application is relevant for pharmaceutical discovery programs targeting metabolic liver diseases including NASH and primary biliary cholangitis.

Custom Synthesis and Chemical Biology Reagent for Undisclosed Target ID

Given that the compound bears structural features of both bromodomain-targeting (3,5-dimethylisoxazole sulfonamide) and kinase/FXR-interacting (furan-pyridine) scaffolds [1][3], it may serve as an affinity chromatography ligand or photoaffinity probe precursor for target deconvolution studies. In this application, the primary amine-like sulfonamide NH provides a synthetic handle for linker attachment (e.g., PEGylation or biotinylation) without disrupting the core pharmacophore. The methylene bridge between the pyridine and sulfonamide offers a metabolically stable junction suitable for chemical probe development. Procurement in bulk (>100 mg) with analytical certification (HPLC purity ≥95%, NMR, HRMS) is recommended prior to initiating pull-down or cellular thermal shift assay (CETSA) experiments.

Quote Request

Request a Quote for N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.